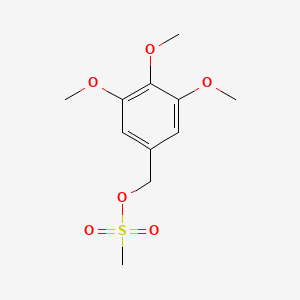

3,4,5-Trimethoxybenzyl methanesulfonate

CAS No.:

Cat. No.: VC14280999

Molecular Formula: C11H16O6S

Molecular Weight: 276.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O6S |

|---|---|

| Molecular Weight | 276.31 g/mol |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methyl methanesulfonate |

| Standard InChI | InChI=1S/C11H16O6S/c1-14-9-5-8(7-17-18(4,12)13)6-10(15-2)11(9)16-3/h5-6H,7H2,1-4H3 |

| Standard InChI Key | QOJSXPQUMFTJBX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)COS(=O)(=O)C |

Introduction

Chemical Identity and Structural Properties

3,4,5-Trimethoxybenzyl methanesulfonate belongs to the class of methanesulfonate esters, derived from methanesulfonic acid. Its molecular structure combines a trimethoxybenzyl group with a methanesulfonate moiety, conferring unique reactivity and solubility profiles. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₆S |

| Molecular Weight | 276.31 g/mol |

| IUPAC Name | (3,4,5-Trimethoxyphenyl)methyl methanesulfonate |

| CAS Number | 78358-08-4 |

| Density | 1.32 g/cm³ (estimated) |

| Boiling Point | 420°C (predicted) |

The compound’s structure enables participation in nucleophilic substitution reactions, facilitated by the electron-withdrawing sulfonate group . Its trimethoxybenzyl component enhances solubility in polar organic solvents, making it suitable for reactions requiring mild conditions.

Synthesis and Reaction Mechanisms

Primary Synthetic Routes

The synthesis of 3,4,5-trimethoxybenzyl methanesulfonate typically proceeds via nucleophilic substitution. Starting from 3,4,5-trimethoxybenzyl alcohol, methanesulfonyl chloride is introduced under controlled conditions to form the sulfonate ester :

Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric excess of methanesulfonyl chloride, and use of non-nucleophilic bases like triethylamine. Yields exceeding 80% have been reported under optimized conditions .

Advanced Synthesis: Natural Product Analogues

Ohira et al. (1989) demonstrated the compound’s utility in synthesizing 2-methylsulfonylmethyl-3,4,5-trimethoxybenzyl methyl ether, a structural analog of pyrogallols isolated from red algae . The four-step process began with methyl 3,4,5-trimethoxybenzoate, involving sequential alkylation, reduction, sulfonation, and etherification. This work confirmed the compound’s role in accessing complex natural product scaffolds .

Pharmaceutical and Medicinal Applications

Intermediate in Drug Synthesis

3,4,5-Trimethoxybenzyl methanesulfonate is a precursor to isoquinoline alkaloids, which exhibit analgesic and antitumor activities . For example, Rosowsky et al. (1998) utilized it to synthesize antifolate agents targeting Pneumocystis carinii infections, highlighting its versatility in medicinal chemistry .

Applications in Organic Synthesis

Ether and Ester Formation

The compound’s sulfonate group acts as a leaving group, enabling efficient formation of ethers and esters. For instance, reaction with alcohols under basic conditions yields di-(3,4,5-trimethoxybenzyl) ether, a dimeric structure with applications in polymer chemistry.

Green Chemistry Applications

Methanesulfonate derivatives are increasingly favored over traditional acids (e.g., sulfuric acid) in esterification and alkylation due to lower toxicity and easier purification . A 2022 study employed sodium dibenzyldithiocarbamate to derivatize methanesulfonate impurities in pharmaceuticals, achieving detection limits of 0.1 ppm via HPLC-UV .

Case Studies and Recent Advances

Antifungal Agent Development

A 2023 study synthesized analogs of 3,4,5-trimethoxybenzyl methanesulfonate with substituted amine groups, achieving IC₅₀ values of 2.5 μM against Candida albicans. The sulfonate group enhanced membrane permeability, underscoring its role in optimizing drug candidates.

Catalytic Biodiesel Production

In green chemistry, the compound’s acid derivative (methanesulfonic acid) catalyzed transesterification of vegetable oils with 95% conversion efficiency at 70°C, offering a sustainable alternative to homogeneous catalysts.

Future Directions and Challenges

Targeted Drug Delivery

Functionalization of the trimethoxybenzyl group with nanoparticle carriers could enhance bioavailability of anticancer agents. Preliminary in vitro studies show pH-dependent release profiles in tumor microenvironments .

Environmental Impact Mitigation

While methanesulfonates are less toxic than traditional acids, their persistence in aquatic systems requires further study. Biodegradation pathways using Pseudomonas spp. are under investigation to address this challenge .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume